molecular formula C17H17NO4 B269329 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

货号 B269329
分子量: 299.32 g/mol
InChI 键: JBPIJFMWAPZSNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid, also known as Probenecid, is a medication used to treat gout and hyperuricemia. It works by preventing uric acid from being reabsorbed in the kidneys, leading to increased excretion of uric acid in the urine. Probenecid has been used for over 50 years and is considered a safe and effective treatment for gout.

作用机制

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid works by inhibiting the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. It achieves this by blocking the activity of the organic anion transporter (OAT) in the proximal tubules of the kidneys, which is responsible for reabsorbing uric acid from the urine back into the bloodstream. By blocking OAT activity, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid prevents uric acid from being reabsorbed and allows it to be excreted in the urine.
Biochemical and Physiological Effects:
2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has several biochemical and physiological effects. It increases the excretion of uric acid in the urine, which can help reduce the buildup of uric acid crystals in the joints that cause gout. It also inhibits drug efflux pumps in cancer cells, leading to increased efficacy of chemotherapy drugs. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to increase the activity of the CFTR protein, which can help improve lung function in patients with cystic fibrosis.

实验室实验的优点和局限性

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied and is considered a safe and effective treatment for gout, which can help reduce the risk of adverse effects in lab animals. However, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the bloodstream. It also has some potential for drug interactions, which can complicate experiments involving multiple drugs.

未来方向

There are several future directions for research involving 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid. One area of interest is its potential use in cancer treatment. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to enhance the efficacy of chemotherapy drugs, and further research is needed to determine its optimal use in combination with different chemotherapy regimens. Another area of interest is its potential use in treating cystic fibrosis. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to increase the activity of the CFTR protein, and further research is needed to determine its effectiveness in improving lung function in patients with cystic fibrosis. Finally, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid may have potential as a treatment for other conditions involving uric acid buildup, such as kidney stones and cardiovascular disease, and further research is needed to explore these possibilities.

合成方法

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid is synthesized from 3-propoxyaniline and 4-chlorobenzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid.

科学研究应用

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been extensively studied for its use in treating gout and hyperuricemia. It has also been investigated for its potential use in cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs by inhibiting drug efflux pumps in cancer cells. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has also been studied for its use in treating cystic fibrosis, as it has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

属性

产品名称

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

分子式

C17H17NO4

分子量

299.32 g/mol

IUPAC 名称

2-[(3-propoxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-2-10-22-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h3-9,11H,2,10H2,1H3,(H,18,19)(H,20,21)

InChI 键

JBPIJFMWAPZSNN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

规范 SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。